molecular formula C21H14ClF3N4S B3042907 5-{5-(benzylthio)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}-2-chloropyridine CAS No. 680216-97-1

5-{5-(benzylthio)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}-2-chloropyridine

Cat. No.: B3042907
CAS No.: 680216-97-1
M. Wt: 446.9 g/mol
InChI Key: JKMWNDKDRVSUDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-{5-(benzylthio)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}-2-chloropyridine is a complex organic molecule known for its unique structural features and potential applications in various scientific fields. Its intricate arrangement of a triazole ring connected to a chloropyridine and substituted with benzylthio and trifluoromethylphenyl groups makes it a subject of interest in chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-{5-(benzylthio)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}-2-chloropyridine involves several steps, starting from the appropriate pyridine and triazole precursors. The key steps include nucleophilic substitution, thiolation, and subsequent coupling reactions. The reaction conditions often require controlled temperatures, suitable solvents, and catalysts to facilitate the formation of the desired product with high yield and purity.

Industrial Production Methods: Industrial production of this compound might leverage continuous flow chemistry to enhance the efficiency and scalability of the synthesis. Process optimization to minimize by-products and improve overall yield would be critical. Advanced purification techniques like column chromatography and recrystallization are employed to ensure the compound meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Its functional groups such as the benzylthio and chloropyridine moieties are particularly reactive under specific conditions.

Common Reagents and Conditions: For oxidation reactions, agents like hydrogen peroxide or permanganate can be used. Reduction reactions might involve lithium aluminum hydride or sodium borohydride. Substitution reactions often require catalysts like palladium or copper complexes.

Major Products: The major products formed from these reactions include modified analogs of the original compound where specific functional groups are either added, removed, or altered.

Scientific Research Applications

This compound has diverse applications across multiple domains:

  • Chemistry: As an intermediate for synthesizing complex molecules or as a ligand in coordination chemistry.

  • Biology: Its potential bioactivity makes it a candidate for studying interactions with biological targets, including enzymes and receptors.

  • Medicine: Research into its pharmacological properties may reveal potential as a therapeutic agent.

  • Industry: It could be used in the development of new materials or as a catalyst in industrial chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes, receptors, or DNA. Its structural components enable it to bind selectively to these targets, modulating their activity and leading to specific biochemical outcomes. Pathways involved could include signal transduction or inhibition of specific enzymatic processes.

Comparison with Similar Compounds

Compared to other compounds with similar structures, 5-{5-(benzylthio)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}-2-chloropyridine stands out due to its unique combination of functional groups and their spatial arrangement. Other similar compounds include:

  • 5-(benzylthio)-1,2,4-triazole derivatives

  • 3-(trifluoromethyl)phenyl-substituted triazoles

  • Chloropyridine-substituted triazoles

Each of these compounds shares some structural features but differs in the specific positioning or types of substituents, leading to variations in their chemical reactivity and applications.

This should give you a comprehensive understanding of the compound, touching on its synthesis, reactivity, applications, and unique characteristics. Intriguing stuff, right?

Properties

IUPAC Name

5-[5-benzylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]-2-chloropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClF3N4S/c22-18-10-9-15(12-26-18)19-27-28-20(30-13-14-5-2-1-3-6-14)29(19)17-8-4-7-16(11-17)21(23,24)25/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKMWNDKDRVSUDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CN=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClF3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{5-(benzylthio)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}-2-chloropyridine
Reactant of Route 2
Reactant of Route 2
5-{5-(benzylthio)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}-2-chloropyridine
Reactant of Route 3
Reactant of Route 3
5-{5-(benzylthio)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}-2-chloropyridine
Reactant of Route 4
Reactant of Route 4
5-{5-(benzylthio)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}-2-chloropyridine
Reactant of Route 5
Reactant of Route 5
5-{5-(benzylthio)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}-2-chloropyridine
Reactant of Route 6
Reactant of Route 6
5-{5-(benzylthio)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}-2-chloropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.